1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine
Overview
Description
1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine is a complex organic compound that features a unique combination of a fluorophenyl group, a thienyl group, a pyridinyl group, and a piperazine ring
Preparation Methods
The synthesis of 1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The thienyl group is introduced through a reaction involving thiophene and a suitable electrophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group is added via a halogenation reaction, often using fluorobenzene and a halogenating agent.
Coupling with Piperazine: The piperazine ring is coupled with the previously formed intermediate through a nucleophilic substitution reaction.
Formation of the Final Compound: The final step involves the coupling of the pyridinyl group with the intermediate product, typically through a condensation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinyl groups, using reagents such as sodium hydride or organolithium compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: The compound is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. It may also inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions.
Comparison with Similar Compounds
1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine can be compared with other similar compounds, such as:
1-{[5-(4-chlorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine: This compound has a chlorophenyl group instead of a fluorophenyl group, leading to different chemical properties and biological activities.
1-{[5-(4-methylphenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine:
1-{[5-(4-bromophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine: The bromophenyl derivative exhibits different chemical behavior due to the larger size and different electronegativity of the bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(4-fluorophenyl)thiophen-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-6-4-15(5-7-16)17-8-9-18(26-17)20(25)24-13-11-23(12-14-24)19-3-1-2-10-22-19/h1-10H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWKUGDQFXGSDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(S3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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